Pirazina

Descripción general

Descripción

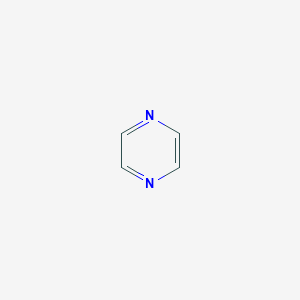

Pirazina es un compuesto orgánico aromático heterocíclico con la fórmula química C₄H₄N₂. Es una molécula simétrica con una estructura cíclica de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas. La this compound es conocida por su olor distintivo y se encuentra en varios productos naturales y sintéticos. Juega un papel importante en la industria de sabores y fragancias, así como en productos farmacéuticos y agricultura .

Aplicaciones Científicas De Investigación

La pirazina y sus derivados tienen una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la pirazina varía según su aplicación. Por ejemplo, en el caso de la pirazinamida (un derivado de this compound utilizado para tratar la tuberculosis), el compuesto se convierte en ácido pirazinoico por la enzima pirazinamidasa. El ácido pirazinoico luego interfiere con la sintasa de ácidos grasos I, interrumpiendo la síntesis de ácidos grasos necesarios para el crecimiento y la replicación de Mycobacterium tuberculosis .

Análisis Bioquímico

Biochemical Properties

Pyrazines are important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .

Cellular Effects

Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . In recent years, numerous advancements have taken place to explore their synthetic pathway and biological activities .

Molecular Mechanism

Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . The structure, biological activity, and mechanism of natural product derivatives containing pyrazine fragments reported from 2000 to September 2023 were reviewed . Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .

Temporal Effects in Laboratory Settings

The number and the positions of the pyrazine rings greatly influence the molecular packing in crystals and hence the intermolecular electronic coupling .

Transport and Distribution

The number and the positions of the pyrazine rings greatly influence the molecular packing in crystals and hence the intermolecular electronic coupling . This suggests that the structure of Pyrazine could influence its distribution within cells and tissues.

Subcellular Localization

A fluoro-pyrazine-bridged donor–acceptor-donor fluorescent probe (T-FP-T) showed clear and bright spots in the cytoplasm, but not with Mitotracker red, Lysotracker red and Peroxisome Labeling dye . This suggests that Pyrazine and its derivatives may localize to specific compartments or organelles within the cell.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La pirazina se puede sintetizar a través de varios métodos:

Condensación de α-dicetonas con diaminas: Este método implica la reacción de α-dicetonas con diaminas, seguida de la oxidación para formar this compound.

Reducción y oxidación de α-nitroso/nitro/azida cetonas: Este enfoque incluye la reducción de nitro o azida cetonas para formar this compound.

Reacciones de ciclización: La ciclización de precursores apropiados también puede producir derivados de this compound.

Métodos de Producción Industrial

En entornos industriales, la this compound se produce típicamente a través de la reacción de amoníaco con compuestos 1,2-dicarbonílicos o mediante la oxidación de piperazina . Estos métodos son escalables y eficientes para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

La pirazina sufre varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar this compound N-óxido.

Reducción: La reducción de this compound puede producir derivados de dihidrothis compound.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo de this compound.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o hidrogenación catalítica.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.

Principales Productos Formados

Oxidación: this compound N-óxido.

Reducción: Derivados de dihidrothis compound.

Sustitución: Diversas pirazinas sustituidas dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

La pirazina es parte de una familia de compuestos heterocíclicos que incluyen:

Piridina: Contiene un átomo de nitrógeno en el anillo.

Pirimidina: Contiene dos átomos de nitrógeno en las posiciones 1 y 3.

This compound: Contiene dos átomos de nitrógeno en las posiciones 1 y 2.

Piperazina: Un análogo saturado de this compound

Singularidad de la this compound

La estructura simétrica de la this compound y la posición de los átomos de nitrógeno confieren propiedades químicas únicas, haciéndola menos básica que la piridina, la piridazina y la pirimidina . Esta estructura distintiva permite una reactividad química diversa y una amplia gama de aplicaciones en diversos campos.

Actividad Biológica

Pyrazine is a six-membered heterocyclic compound characterized by its nitrogen-containing structure, which has garnered significant interest due to its diverse biological activities. This article aims to provide a thorough overview of the biological activities associated with pyrazine and its derivatives, highlighting key research findings, case studies, and relevant data.

Overview of Pyrazine

Pyrazine is known for its presence in various natural products and synthetic compounds. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory , anticancer , antibacterial , antiparasitic , and antioxidant effects. These properties make pyrazine and its derivatives valuable in pharmaceutical applications.

1. Anticancer Activity

Recent studies have demonstrated that pyrazine derivatives possess significant anticancer properties. For instance, a study reported that certain cinnamic acid-pyrazine hybrids exhibited enhanced neuroprotective effects against oxidative stress in human neuroblastoma cells (SH-SY5Y) with effective concentrations (EC50) as low as 3.55 μM . Another study identified compounds with IC50 values against various cancer cell lines, such as:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 46 | BPH-1 | 10.4 |

| 46 | MCF-7 | 9.1 |

| 48 | BEL-7402 | 10.74 |

These findings indicate the potential of pyrazine derivatives in cancer therapy, particularly for targeting specific cancer types with reduced toxicity compared to traditional chemotherapeutics .

2. Antibacterial and Antifungal Activity

Pyrazines have shown promising antibacterial properties against various bacterial strains. A study evaluated the activity of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides against Mycobacterium tuberculosis, reporting minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 µmol/L depending on the compound structure .

The following table summarizes the MIC values for selected pyrazine derivatives against Staphylococcus aureus and Staphylococcus epidermidis:

| Compound No. | MIC (µmol/L) |

|---|---|

| 6 | 250 |

| 15 | 125 |

| 16 | 250 |

Additionally, certain pyrazines demonstrated antifungal activity against Aspergillus fumigatus and Trichosporon asahii, with MIC values also reflecting their structural modifications .

3. Anti-inflammatory Activity

Pyrazine derivatives have been investigated for their anti-inflammatory properties. For example, a tricyclic pyrazolotriazolopteridinethione derivative exhibited notable anti-inflammatory activity comparable to established anti-inflammatory drugs . This highlights the potential for developing new anti-inflammatory agents based on pyrazine structures.

The biological activities of pyrazines can be attributed to several mechanisms:

- Inhibition of Kinases : Certain pyrazine derivatives have been shown to inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, with IC50 values indicating potent inhibitory effects .

- Antimicrobial Action : Pyrazines can disrupt bacterial cell walls and induce DNA damage at higher concentrations, contributing to their antibacterial efficacy .

- Oxidative Stress Modulation : Some studies suggest that pyrazines may enhance cellular resistance to oxidative stress through antioxidant mechanisms, providing neuroprotective effects .

Case Studies

Case Study: Pyrazine Derivatives Against Cancer

In a detailed investigation, Zhang et al. synthesized various cinnamic acid-pyrazine derivatives and assessed their neuroprotective effects in vitro. The most potent compound demonstrated significant protective effects on human endothelial cells under oxidative stress conditions, underscoring the therapeutic potential of these derivatives in neurodegenerative diseases .

Case Study: Antibacterial Efficacy

A comprehensive analysis of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides revealed that modifications in the alkyl chain significantly influenced antibacterial activity against M. tuberculosis. The study emphasized structure-activity relationships critical for optimizing antibacterial efficacy .

Propiedades

IUPAC Name |

pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQCOXFCLRTKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049410 | |

| Record name | Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour | |

| Record name | Pyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 to 116.00 °C. @ 760.00 mm Hg | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble in water, organic solvents, very soluble (in ethanol) | |

| Record name | Pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

290-37-9 | |

| Record name | Pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JKE371789 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 56 °C | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.